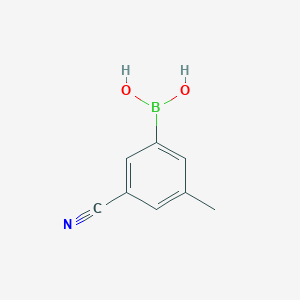
3-Cyano-5-methylphenylboronic acid
概要
説明
3-Cyano-5-methylphenylboronic acid is an organoboron compound with the molecular formula C8H8BNO2. It is a derivative of phenylboronic acid, characterized by the presence of a cyano group at the 3-position and a methyl group at the 5-position on the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds under mild conditions .
作用機序
Target of Action
3-Cyano-5-methylphenylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura coupling, a transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the Suzuki–Miyaura coupling .
Mode of Action
In the Suzuki–Miyaura coupling, the this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The palladium acts as a catalyst, facilitating the formation of a new carbon–carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of complex organic compounds from simpler ones, contributing to various downstream effects such as the synthesis of pharmaceuticals and polymers .
Pharmacokinetics
Like other organoboron compounds, it is expected to have good stability and reactivity, which could influence its bioavailability .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can proceed under mild conditions . The presence of certain functional groups or impurities can potentially interfere with the reaction .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-methylphenylboronic acid typically involves the borylation of 3-cyano-5-methylphenyl halides using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions: 3-Cyano-5-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The compound can be oxidized to form phenols or quinones under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the cyano or methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in these reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Major Products Formed:
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols and Quinones: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
3-Cyano-5-methylphenylboronic acid has a wide range of applications in scientific research:
類似化合物との比較
Phenylboronic Acid: Lacks the cyano and methyl substituents, making it less reactive in certain coupling reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a cyano group, leading to different reactivity and applications.
3-Formylphenylboronic Acid: Contains a formyl group instead of a cyano group, affecting its reactivity and use in synthesis.
Uniqueness: 3-Cyano-5-methylphenylboronic acid is unique due to the presence of both cyano and methyl groups, which enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in organic synthesis and scientific research .
特性
IUPAC Name |
(3-cyano-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWMWRQDWIZJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C#N)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1426463.png)

![N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426465.png)
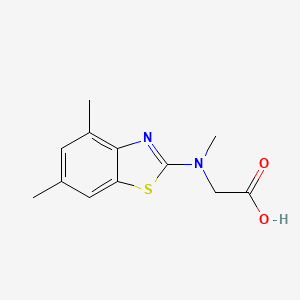
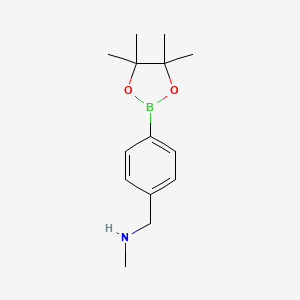
![2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1426469.png)
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426470.png)
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B1426471.png)
![N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1426472.png)
![methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1426473.png)
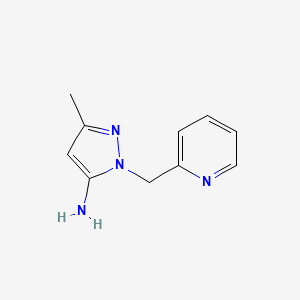
![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426476.png)
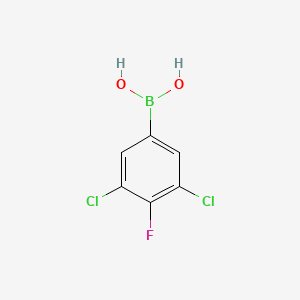
![Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1426483.png)
